4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
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Overview
Description
4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a complex organic compound characterized by its unique structural features
Preparation Methods
The synthesis of 4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic routes often include:
Formation of the thieno[3,2-c]quinoline core: This step involves cyclization reactions under specific conditions to form the core structure.
Introduction of the phenoxy group: This is achieved through nucleophilic substitution reactions.
Addition of the (2-fluorophenyl)ethenyl group: This step involves a Heck reaction, where the (2-fluorophenyl)ethenyl group is introduced using palladium catalysts under controlled conditions
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the ethenyl group to an ethyl group.
Scientific Research Applications
4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline can be compared with similar compounds such as:
4-[(E)-2-(4-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline: This compound has a similar structure but with a different fluorophenyl position, affecting its chemical properties and applications.
4-[(E)-2-(2-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline:
Properties
IUPAC Name |
4-[(E)-2-(2-fluorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FNOS/c26-21-11-5-4-7-17(21)13-14-22-19-15-16-29-25(19)20-10-6-12-23(24(20)27-22)28-18-8-2-1-3-9-18/h1-14H,15-16H2/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTMGGJAVFWMKH-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)C=CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=CC=C3OC4=CC=CC=C4)/C=C/C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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